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D-Fructose

Cat. No.: B7821831
CAS No.: 30237-26-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

Historical Perspectives in Carbohydrate Chemistry and Biochemistry

The journey to understanding D-(-)-Fructose is intertwined with the broader history of carbohydrate chemistry, marked by key discoveries and the elucidation of complex molecular structures.

Initial Discovery and Early Elucidation of D-(-)-Fructose Structure

D-(-)-Fructose was first discovered by the French chemist Augustin-Pierre Dubrunfaut in 1847. wikipedia.orgbyjus.comtestbook.combyjus.comacs.org The name "fructose" was later coined in 1857 by the English chemist William Allen Miller. wikipedia.orgbyjus.com Early research into the structure of fructose (B13574), alongside other sugars, was significantly advanced by the German Nobel laureate Emil Fischer from 1884 to 1894. acs.orgunacademy.com Fischer's work was pioneering in establishing the relationships between different sugars, including glucose, fructose, and mannose. acs.orgunacademy.com

The structural elucidation of fructose revealed it to be a six-carbon sugar (hexose) containing a ketonic carbonyl group, typically located at the second carbon position. byjus.comlibretexts.orgbyjus.comslideshare.net This feature classifies it as a ketohexose. libretexts.orgalgoreducation.comfiveable.me While its linear form contains a ketone and hydroxyl groups, in crystalline form and in solution, fructose primarily exists in cyclic hemiketal structures. wikipedia.orgacs.org These cyclic forms include five-membered rings (fructofuranose) and six-membered rings (fructopyranose). wikipedia.orgalgoreducation.comacs.orgunacademy.com In aqueous solution, D-fructose exists as an equilibrium mixture of tautomers, with β-D-fructopyranose and β-D-fructofuranose being the predominant forms, typically around 70% pyranose and 22% furanose in water. wikipedia.orgacs.org

Pioneering Contributions to Fructose Stereochemistry

The study of fructose stereochemistry was a crucial part of the broader effort to understand the three-dimensional arrangement of atoms in sugar molecules. Emil Fischer's extensive research in the late 19th century was fundamental in elucidating the stereochemistry of sugars, including fructose. acs.orgunacademy.comias.ac.in His work, which involved the use of reagents like phenylhydrazine (B124118) to form osazones, helped to determine the spatial arrangement of hydroxyl groups around the chiral centers. ias.ac.inyale.edu

Fischer's development of the Fischer projection formula provided a standardized way to represent the stereochemistry of carbohydrates. ias.ac.in For this compound, the "D" designation refers to the configuration at the penultimate carbon atom, which is the same as that of D-glyceraldehyde. unacademy.com The levorotatory nature of D-(-)-fructose (rotating plane-polarized light to the left) is indicated by the "(-)" prefix, and this property led to its older name, levulose. wikipedia.orgbyjus.combyjus.com This is in contrast to D-(+)-glucose, or dextrose, which is dextrorotatory. byjus.com The phenomenon of mutarotation, the change in optical rotation observed when a sugar is dissolved in water, is also relevant to fructose, arising from the interconversion of its cyclic anomers (α and β forms) through the open-chain structure. masterorganicchemistry.com

Significance in Fundamental Biochemical Systems and Organic Synthesis

D-(-)-Fructose plays vital roles in fundamental biochemical systems and serves as a valuable starting material and intermediate in organic synthesis.

In biochemical systems, D-(-)-Fructose is a key monosaccharide involved in energy metabolism. libretexts.orgfiveable.meallen.in It is a component of the disaccharide sucrose (B13894), where it is bonded to glucose. wikipedia.orgbyjus.comlibretexts.orgbyjus.comaakash.ac.in Upon digestion, sucrose is hydrolyzed into glucose and fructose, which are then absorbed. wikipedia.orgbyjus.combyjus.com While glucose is metabolized throughout the body, fructose is primarily metabolized in the liver. allen.innih.gov Fructose metabolism (fructolysis) shares many enzymes and intermediates with glycolysis, the pathway for glucose metabolism. nih.gov However, fructose can enter the glycolytic pathway at a point that bypasses a key regulatory step catalyzed by phosphofructokinase 1 (PFK 1), allowing for less regulated and potentially faster metabolism under certain conditions. nih.gov Fructose is converted into intermediates such as dihydroxyacetone phosphate (B84403) and glyceraldehyde, which can then enter glycolysis for ATP production, be used for gluconeogenesis, or contribute to glycogen (B147801) and triglyceride synthesis. fiveable.menih.gov

Beyond its role as an energy source, D-(-)-Fructose is significant in organic synthesis. Its structure, with multiple hydroxyl groups and a reactive ketone carbonyl, makes it a versatile building block. It can participate in various chemical transformations, including fermentation, where yeast or bacteria convert it into ethanol (B145695) and carbon dioxide. byjus.comtestbook.combyjus.comaakash.ac.in The Maillard reaction, a non-enzymatic browning process important in food chemistry, occurs more rapidly with fructose than with glucose due to fructose's higher proportion in the open-chain form. wikipedia.orgtestbook.combyjus.comaakash.ac.in this compound has also been explored as a starting material for the synthesis of other valuable organic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate derived from carbohydrates, and even more complex molecules. researchgate.net Research continues into utilizing fructose as an environmentally benign synthon for the preparation of various organic derivatives. researchgate.net

Data Table: Key Properties of D-(-)-Fructose

PropertyValueSource
Chemical FormulaC₆H₁₂O₆ byjus.combyjus.comalgoreducation.com
Molar Mass180.156 g·mol⁻¹ byjus.comaakash.ac.in
AppearanceWhite, odorless, crystalline solid wikipedia.orgbyjus.comtestbook.combyjus.comaakash.ac.incollegesearch.in
Water SolubilityHighly soluble (~4000 g/L at 25 °C) wikipedia.orgbyjus.comtestbook.combyjus.comacs.orgallen.inaakash.ac.incollegesearch.in
Melting Point~103 °C byjus.comaakash.ac.incollegesearch.in
Optical RotationLevorotatory (rotates plane-polarized light to the left) byjus.combyjus.comalgoreducation.com
ClassificationMonosaccharide, Ketohexose byjus.comlibretexts.orgbyjus.comalgoreducation.comfiveable.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B7821831 D-Fructose CAS No. 30237-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

C6H12O6
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Record name fructose
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Molecular Weight

180.16 g/mol
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
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Structural Elucidation and Conformational Analysis of D Fructose

Open-Chain and Cyclic Forms Equilibrium in Solution

In an aqueous solution, D-(-)-Fructose establishes a dynamic equilibrium between its open-chain keto form and various cyclic hemiketals. libretexts.orgwikipedia.org This spontaneous and reversible cyclization occurs without enzymatic catalysis. libretexts.org The cyclic forms are generally more stable and therefore predominate. libretexts.orguomustansiriyah.edu.iq The equilibrium mixture is a composite of five different isomers: approximately 70% is fructopyranose and 22% is fructofuranose, with the remaining percentage consisting of the acyclic form and other minor isomers. researchgate.net This ongoing interconversion between the different forms is known as mutarotation. libretexts.org

Table 1: Equilibrium Composition of D-(-)-Fructose in Aqueous Solution

Isomeric Form Percentage in Solution
β-D-Fructopyranose ~70%
β-D-Fructofuranose ~23%
α-D-Fructofuranose ~6.2%
α-D-Fructopyranose ~2.7%
Acyclic Keto Form ~0.5%

Note: Percentages are approximate and can vary with conditions such as temperature and solvent. libretexts.orglibretexts.orgnih.gov

The six-membered cyclic hemiketal of fructose (B13574) is known as fructopyranose. libretexts.org This structure is formed through an intramolecular reaction where the hydroxyl group on carbon 6 (C6) attacks the ketone group at carbon 2 (C2). libretexts.orglibretexts.orgyoutube.com The resulting pyranose ring is structurally similar to pyran and is thermodynamically more stable than the furanose form. wikipedia.orgtestbook.com Like cyclohexane, the pyranose ring can adopt different conformations, such as the chair and boat forms, to minimize steric strain. uomustansiriyah.edu.iqwikipedia.org The chair conformation is generally more stable. libretexts.org In aqueous solution, the β-pyranose form of fructose is the most abundant, making up about 70% of the equilibrium mixture. libretexts.org

D-Fructofuranose is the five-membered cyclic hemiketal form of fructose, named for its structural resemblance to furan (B31954). uomustansiriyah.edu.iqwikipedia.org This ring is formed when the hydroxyl group on carbon 5 (C5) nucleophilically attacks the ketone at the C2 position. youtube.combrainly.comresearchgate.net The resulting furanose ring consists of four carbon atoms and one oxygen atom. wikipedia.orgbrainly.com While often depicted as planar in Haworth projections, the furanose ring is not flat due to the tetrahedral (sp3-hybridized) nature of its atoms. uomustansiriyah.edu.iq It can adopt conformations such as the envelope and twist forms. uomustansiriyah.edu.iq In solution, fructose exists as a mixture that includes both α-D-fructofuranose and β-D-fructofuranose. libretexts.org

Although present in a very small concentration (less than 1%) in the equilibrium mixture in solution, the open-chain or acyclic form of this compound is crucial as it is the intermediate through which the cyclic forms interconvert. wikipedia.orglibretexts.orgresearchgate.net This form possesses a reactive ketone functional group at the C2 position. testbook.comresearchgate.net The presence of this carbonyl group, even at low concentrations, allows this compound to undergo reactions characteristic of ketones. libretexts.orgresearchgate.net Ketoses, like fructose, generally have a higher concentration of their acyclic form in solution compared to aldoses, which can increase their relative reactivity. researchgate.net The inherent reactivity of the keto group in 5-keto-D-fructose, a related compound, has been shown to promote strong Maillard reactions in the presence of amines. nih.gov

Anomeric Stereoisomerism of D-(-)-Fructose

The cyclization of the open-chain form of this compound creates a new chiral center at the former ketone carbon (C2). uomustansiriyah.edu.iqstudysmarter.co.uk This carbon is now referred to as the anomeric carbon. masterorganicchemistry.com The two possible stereoisomers that are formed, which differ only in the configuration at this anomeric carbon, are called anomers. uomustansiriyah.edu.iqmasterorganicchemistry.com These anomers are designated as alpha (α) and beta (β). masterorganicchemistry.com The interconversion between these anomeric forms in solution is responsible for the phenomenon of mutarotation, a gradual change in the specific optical rotation of the solution until equilibrium is reached. libretexts.org

The alpha (α) anomer is one of the two stereoisomeric forms that result from the cyclization of this compound. In the context of D-sugars in their pyranose form, the α anomer is defined as having the hydroxyl group on the anomeric carbon (C2 for fructose) in a trans position relative to the CH₂OH group at carbon 6 (C6). libretexts.orglibretexts.org When represented in a Haworth projection, this typically means the anomeric hydroxyl group is pointing downwards. wikipedia.org For the fructopyranose form, the α anomer is less stable and therefore less abundant in the equilibrium mixture. This is because the bulky -CH₂OH group is in an axial position, leading to greater steric hindrance. libretexts.orglibretexts.orglibretexts.org

The beta (β) anomer is the other stereoisomeric form. For D-sugars in their pyranose form, the β anomer has the hydroxyl group on the anomeric carbon (C2) in a cis position with respect to the CH₂OH group at C6. libretexts.orglibretexts.org In a Haworth projection, this anomeric hydroxyl group is typically depicted pointing upwards. wikipedia.orgbyjus.com The β-D-fructopyranose anomer is the most stable and predominant form of fructose in solution, favored by a ratio of about 70:1 over the α anomer. libretexts.orglibretexts.org Its greater stability is attributed to a lower energy chair conformation where more of the bulky substituents, including the -CH₂OH group, occupy equatorial positions. libretexts.org

Stereochemical Relationships and Chirality

The stereochemistry of D-(-)-fructose is defined by the spatial arrangement of its atoms, particularly at its chiral centers. A chiral carbon is an atom bonded to four different groups, leading to the possibility of stereoisomerism. arborpharmchem.com In its open-chain form, this compound, a ketohexose, possesses three chiral centers located at carbons C3, C4, and C5. youtube.com The presence of 'n' chiral centers allows for a total of 2ⁿ possible stereoisomers. For this compound, with n=3, there are 2³ or 8 possible stereoisomers. youtube.com

The designation "D" in D-(-)-fructose refers to the configuration of the hydroxyl group (-OH) on the chiral carbon furthest from the carbonyl group (C2), which is C5. In the Fischer projection, this -OH group is positioned on the right side, analogous to D-glyceraldehyde.

The stereochemical relationships between this compound and other sugars are categorized as follows:

Enantiomers : this compound and L-fructose are enantiomers. atlas.org They are non-superimposable mirror images of each other, meaning that the configurations at all three chiral centers are inverted. atlas.org

Diastereomers : Stereoisomers that are not mirror images of each other are called diastereomers. Sugars like D-psicose, D-sorbose, and D-tagatose are diastereomers of this compound.

Epimers : A specific type of diastereomer that differs in configuration at only one chiral center is known as an epimer. D-glucose (B1605176) and D-galactose are examples of epimers. libretexts.org

Constitutional Isomers : this compound and D-glucose are constitutional isomers. libretexts.org They share the same molecular formula (C₆H₁₂O₆) but differ in the connectivity of their atoms. D-glucose is an aldohexose (containing an aldehyde group), while this compound is a ketohexose (containing a ketone group). libretexts.org

Advanced Synthetic Methodologies for D Fructose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of D-(-)-fructose and its derivatives. These methods allow for precise control over the molecular structure, enabling the synthesis of complex molecules that may not be accessible through natural pathways.

Stereoselective Synthesis Strategies

The stereoselective synthesis of D-(-)-fructose derivatives is a significant area of research, focusing on controlling the configuration of the anomeric center and other stereocenters within the molecule. One notable strategy involves the use of a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor for the stereoselective synthesis of α-d-fructofuranosides. rsc.org This method has demonstrated broad substrate scope and good functional-group tolerance, making it an efficient pathway for the synthesis of α-isomers of inulin (B196767) oligosaccharides. rsc.org

Another approach to achieving stereoselectivity is through boron trifluoride diethyl etherate-promoted glycosylation−spiroketalization of O-protected D-fructose 1,2-acetonide precursors. researchgate.net This one-pot reaction leads to the formation of di-D-fructose 1,2':2,1'-dianhydrides, which are dispiro-tricyclic disaccharides. The stereochemical outcome of this dimerization is heavily influenced by the nature of the hydroxyl protecting groups. researchgate.net

Furthermore, de novo enantioselective synthesis has been employed to create fluorinated analogs of sugars, which can be adapted for fructose (B13574) derivatives. For instance, a 12-step synthesis of a hexafluorinated d-glucose (B1605176) analog was achieved with high enantioselectivity by incorporating an asymmetric dihydroxylation step. nih.gov Such strategies, which reliably install chirality, are invaluable for producing stereochemically pure fructose derivatives.

Protective Group Chemistry in Fructose Synthesis

Protective group chemistry is fundamental to the synthesis of complex carbohydrates like D-(-)-fructose and its derivatives. nih.govacs.org The selection and manipulation of protecting groups are critical for masking reactive hydroxyl groups, thereby enabling regioselective and stereoselective transformations. nih.gov

In fructose chemistry, common protecting groups include acetals, esters, and ethers. acs.org For example, this compound can be converted to 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose in high yield, a derivative with only one free hydroxyl group, making it a valuable building block for further synthesis. nih.gov The choice of protecting group can significantly influence the stereochemical outcome of a reaction. For instance, in the synthesis of di-D-fructose dianhydrides, the use of bulky isopropylidene groups can direct the reaction towards the formation of specific anomers due to steric hindrance. nih.gov

Neighboring group participation by ester protecting groups is another well-known phenomenon in carbohydrate chemistry that can stabilize oxocarbenium ion intermediates and influence the stereoselectivity of glycosylation reactions. beilstein-journals.org The strategic use of different protecting groups, such as benzyl (B1604629) ethers, which are considered "permanent" but can be selectively removed under certain conditions, allows for complex multi-step syntheses of fructose derivatives. nih.gov

Below is a table summarizing common protecting groups used in fructose synthesis and their typical removal conditions.

Protecting GroupAbbreviationCommon Reagents for IntroductionTypical Removal Conditions
Isopropylidene-Acetone, Acid catalystMild acid hydrolysis
BenzylBnBenzyl bromide, BaseHydrogenolysis (e.g., H₂, Pd/C)
AcetylAcAcetic anhydride, PyridineBase-catalyzed hydrolysis (e.g., NaOMe)
BenzoylBzBenzoyl chloride, PyridineBase-catalyzed hydrolysis (e.g., NaOMe)
Silyl ethers (e.g., TBDMS)TBDMSTBDMS-Cl, ImidazoleFluoride ion source (e.g., TBAF)

Formation of Di-D-Fructose Dianhydrides (DFAs)

Di-D-fructose dianhydrides (DFAs) are a family of dispirocyclic acetals formed by the condensation of two fructose molecules. nih.gov These compounds are of interest due to their presence in food products and their potential prebiotic properties. nih.gov DFAs are typically formed under thermal and/or acidic conditions from materials rich in sucrose (B13894) or this compound. nih.gov

The formation of DFAs can be achieved through the thermal treatment of inulin in the presence of an acid catalyst like citric acid. acs.orgnih.gov This process yields a complex mixture of DFA isomers, which differ in ring size, linking position, and stereochemistry at the ketal centers. nih.gov Up to 13 different DFA isomers have been identified in the disaccharidic fraction of fructose caramel (B1170704). nih.gov

The reaction mechanism involves the formation of a transient ketodisaccharide, which then undergoes intramolecular spiroketalization to form the tricyclic core of the DFA. nih.gov The use of sulfonic acid resins as catalysts allows for the caramelization of this compound at relatively low temperatures (70−90 °C), leading to high conversions to DFAs with minimal formation of hydroxymethylfurfural (HMF). acs.org The relative abundance of individual DFA structures can be modulated by adjusting the catalyst and reaction conditions. acs.org

Synthesis of Specific Fructose Analogues (e.g., Deoxy-Fructose Derivatives)

The synthesis of specific fructose analogues, such as deoxy-fructose derivatives, is an active area of research for developing molecules with modified biological activities. For example, 1-deoxy-D-fructose has been synthesized from D-glucosamine in a three-step procedure with a 27% yield. nih.gov This synthesis involved Raney nickel desulfurization and oxidative deamination as key steps. nih.gov

The synthesis of 1,5-anhydro-D-fructose (1,5-AF) derivatives has also been reported. nih.gov These compounds are of interest for their potential to inhibit the inflammasome. The synthetic strategy focused on modifying the 2-keto form of 1,5-AF to prevent hydration, which was hypothesized to be the cause of low biological activity. nih.gov

Furthermore, multi-enzymatic cascade synthesis has been utilized to produce this compound 6-phosphate and its 1-deoxy and 3-deoxy analogs. rsc.org This "artificial metabolism" in vitro involves either an aldol (B89426) cleavage–aldol formation cascade or an aldolase (B8822740)–kinase coupling to generate the desired phosphorylated fructose analogs. rsc.org

Enzymatic Synthesis and Biotransformations

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of D-(-)-fructose and its derivatives. Enzymes operate under mild conditions and can catalyze reactions with high regio- and stereoselectivity.

Enzyme-Mediated Condensation Reactions

Enzyme-mediated condensation reactions are a powerful tool for the synthesis of fructose derivatives. For instance, fructosyltransferases can be used to synthesize fructosyl derivatives of sorbitol from sucrose and sorbitol. mdpi.com An enzyme preparation from Aspergillus niger containing fructosyltransferase and β-d-fructofuranosidase has been shown to produce a mixture of mono- and di-fructosyl sorbitol derivatives. mdpi.com The reaction conditions, including temperature, pH, and substrate ratio, can be optimized to maximize the yield of the desired products. mdpi.com

Lipases are another class of enzymes commonly used in the regioselective acylation of this compound. A combination of different lipases has been used for the synthesis of various acetylated and benzoylated D-fructofuranose derivatives. researchgate.net For example, 1,6-di-O-acetyl-D-fructofuranose and 1,4,6-tri-O-acetyl-D-fructofuranose have been synthesized through lipase-catalyzed regioselective esterification. researchgate.net

The following table provides examples of enzyme-mediated synthesis of this compound derivatives.

EnzymeSubstratesProduct(s)
Fructosyltransferase and β-d-fructofuranosidase (Aspergillus niger)Sucrose, SorbitolMono- and di-fructosyl sorbitol derivatives
Lipase (Pseudomonas cepacia, Candida antarctica B, Candida rugosa, Mucor miehei)This compound, Acyl donorsRegioselectively acylated D-fructofuranose derivatives
Fructose 6-phosphate aldolase (FSA)Dihydroxyacetone phosphate (B84403) (DHAP), GlyceraldehydeThis compound 6-phosphate

Preparation of Labeled D-(-)-Fructose for Tracer Studies

Isotopically labeled D-(-)-fructose is an invaluable tool for metabolic research, allowing scientists to trace the fate of fructose molecules in biological systems. These tracer studies provide insights into metabolic pathways, nutrient utilization, and the pathophysiology of various diseases. nih.govresearchgate.net The preparation of labeled D-(-)-fructose primarily involves the incorporation of stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H).

Carbon-13 (¹³C) Labeling:

The synthesis of ¹³C-labeled D-(-)-fructose can be achieved through several methodologies, including enzymatic and chemical approaches. A common and efficient method involves the enzymatic isomerization of ¹³C-labeled D-glucose. tandfonline.com

Enzymatic Isomerization: Commercially available immobilized glucose isomerase is used to convert [¹³C]-D-glucose into [¹³C]-D-fructose. This reaction typically results in an equilibrium mixture of approximately equal parts glucose and fructose, which can then be separated chromatographically. tandfonline.com The position of the ¹³C label in the resulting fructose molecule corresponds to its position in the starting glucose molecule. For instance, using [1-¹³C]-D-glucose will yield [1-¹³C]-D-fructose. Uniformly labeled fructose, [U-¹³C₆]-D-fructose, is particularly useful for comprehensive metabolic flux analysis and can be produced from uniformly labeled glucose. nih.gov

Chemical Synthesis: More complex chemical syntheses can also be employed to introduce ¹³C at specific positions. For example, a modified Kiliani-Fischer reaction can be used to extend the carbon chain of a labeled pentose (B10789219), such as [¹³C]-arabinose, to produce a mixture of labeled hexoses, including fructose, after subsequent chemical transformations. tandfonline.com

Deuterium (²H) Labeling:

Deuterium-labeled D-(-)-fructose is also utilized in metabolic studies, often in conjunction with ¹³C-labeling to provide a more detailed picture of metabolic pathways.

Deuterated Water (²H₂O) Incorporation: A common method for introducing deuterium into fructose is through metabolic processes in the presence of deuterated water. researchgate.net For instance, in studies of glycogen (B147801) synthesis, the administration of ²H₂O alongside ¹³C-labeled fructose allows for the quantification of newly synthesized molecules. The incorporation of deuterium from body water into the carbon-hydrogen bonds of metabolites can be measured by techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The choice of labeling strategy depends on the specific research question. Position-specific labeling is useful for tracking the fate of individual carbon atoms, while uniform labeling provides a broader overview of the molecule's contribution to various metabolic pools.

IsotopeLabeling MethodPrecursor Molecule(s)Key Reagents/EnzymesApplication in Tracer Studies
¹³CEnzymatic Isomerization[¹³C]-D-glucose (position-specific or uniformly labeled)Immobilized glucose isomeraseTracing the carbon skeleton of fructose through glycolysis, gluconeogenesis, and the pentose phosphate pathway. nih.govresearchgate.net
¹³CModified Kiliani-Fischer Reaction[¹³C]-cyanide, pentoses (e.g., arabinose)Chemical reagents for cyanohydrin formation and reductionPrecise, position-specific labeling for detailed mechanistic studies. tandfonline.com
²HMetabolic Incorporation in vivoD-(-)-Fructose, Deuterated Water (²H₂O)Endogenous metabolic enzymesQuantifying the rates of synthesis of fructose-derived metabolites and their turnover in biological systems. researchgate.net

Biochemical Pathways and Enzymatic Mechanisms Involving D Fructose

Fructolysis: Core Metabolic Pathway

Fructolysis is the main pathway for the metabolism of dietary fructose (B13574), occurring primarily in the liver, but also in the small intestine and kidney. wikipedia.orgwikipedia.orgresearchgate.net This pathway allows for the rapid processing of fructose and generates intermediates that can enter glycolysis, gluconeogenesis, and lipogenesis. wikipedia.orgmicrobenotes.comnih.gov Unlike glycolysis, fructolysis bypasses key regulatory steps, leading to less controlled metabolism. taylorandfrancis.comnih.gov

Fructokinase (Ketohexokinase, KHK) Activity and Fructose-1-Phosphate (B91348) Formation

The initial step of fructolysis involves the phosphorylation of fructose at the C1 position to form fructose-1-phosphate (F1P). patsnap.comwikipedia.orgmicrobenotes.com This reaction is catalyzed by the enzyme fructokinase, also known as ketohexokinase (KHK). microbenotes.comresearchgate.net KHK has a high Vmax and is not regulated by the end products of fructolysis, allowing for rapid phosphorylation of incoming fructose. wikipedia.orgtaylorandfrancis.com This step utilizes ATP, converting it to ADP. patsnap.comgardenandplate.com The high activity of KHK can lead to a rapid depletion of intracellular ATP and inorganic phosphate (B84403) (Pi) in hepatocytes following a large influx of fructose. nih.govresearchgate.net

The reaction can be represented as:

Fructose + ATP --(KHK)--> Fructose-1-phosphate + ADP

Research indicates that the KHK-C isoform is primarily expressed in the liver and plays a significant role in hepatic fructose metabolism. researchgate.net The ubiquitously expressed KHK-A isoform may contribute to extrahepatic fructose metabolism. researchgate.net

Aldolase (B8822740) B Cleavage of Fructose-1-Phosphate

Following the formation of fructose-1-phosphate, the enzyme aldolase B (also known as fructose-bisphosphate aldolase B or liver-type aldolase) catalyzes the cleavage of F1P. wikipedia.orgmicrobenotes.comwikipedia.org This is a crucial step in fructolysis and is considered the rate-limiting enzyme of fructose metabolism in the liver. wikipedia.org Aldolase B cleaves fructose-1-phosphate into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgmicrobenotes.comwikipedia.org

The reaction catalyzed by aldolase B is:

Fructose-1-phosphate --(Aldolase B)--> Dihydroxyacetone phosphate + Glyceraldehyde

Aldolase B is one of three aldolase isoenzymes (A, B, and C) found in mammals, with aldolase B being preferentially expressed in the liver, small intestine, and kidney. wikipedia.orgcas.cn Unlike aldolases A and C, which primarily cleave fructose-1,6-bisphosphate in glycolysis, aldolase B efficiently cleaves both fructose-1-phosphate and fructose-1,6-bisphosphate. wikipedia.org The mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site of the enzyme. wikipedia.orgproteopedia.org

Intermediates and Integration into Glycolytic and Gluconeogenic Pathways

The products of aldolase B activity, dihydroxyacetone phosphate (DHAP) and glyceraldehyde, are key intermediates that link fructolysis to other major metabolic pathways. microbenotes.comnih.gov

Glyceraldehyde is further phosphorylated by triose kinase (also known as dihydroxyacetone kinase 2) to form glyceraldehyde-3-phosphate (G3P). researchgate.netnih.gov This phosphorylation step also requires ATP.

Glyceraldehyde + ATP --(Triose Kinase)--> Glyceraldehyde-3-phosphate + ADP

Both DHAP and the newly formed G3P are intermediates in the glycolytic pathway. microbenotes.comnih.gov This allows the carbon atoms from fructose to enter glycolysis downstream of the phosphofructokinase-1 (PFK-1) regulatory step, which is a key control point in glucose metabolism. taylorandfrancis.comnih.gov Bypassing this step allows for a less regulated flux of fructose-derived carbons through the lower portion of glycolysis. nih.govtaylorandfrancis.com

These triose phosphates (DHAP and G3P) can then follow several metabolic fates depending on the body's energy needs and hormonal state:

Glycolysis: They can continue through the remaining steps of glycolysis to produce pyruvate (B1213749), which can then enter the citric acid cycle for ATP production or be converted to lactate. wikipedia.orgmicrobenotes.com

Gluconeogenesis: In the liver, DHAP and G3P can be utilized as substrates for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgmicrobenotes.comnih.gov This can contribute to hepatic glucose output and glycogen (B147801) synthesis. wikipedia.org

Lipogenesis: DHAP can be converted to glycerol-3-phosphate, which, along with fatty acids derived from the metabolism of glyceraldehyde-3-phosphate to acetyl-CoA, can be used for the synthesis of triglycerides. patsnap.comwikipedia.orgmicrobenotes.com This pathway is significantly active when fructose intake is high and energy stores are replete. wikipedia.orgnih.gov

The integration of fructose-derived intermediates into these pathways is summarized in the table below:

IntermediateOrigin (Fructolysis)Integration Pathways
Dihydroxyacetone Phosphate (DHAP)Cleavage of Fructose-1-phosphateGlycolysis, Gluconeogenesis, Lipogenesis
GlyceraldehydeCleavage of Fructose-1-phosphatePhosphorylated to Glyceraldehyde-3-phosphate
Glyceraldehyde-3-Phosphate (G3P)Phosphorylation of GlyceraldehydeGlycolysis, Gluconeogenesis, Lipogenesis

This direct entry of fructose metabolites into the triose phosphate pool, bypassing the major regulatory step of PFK-1 in glycolysis, is a key characteristic of fructose metabolism that distinguishes it from glucose metabolism. nih.govtaylorandfrancis.comnih.gov

Specific Enzyme Kinetics and Substrate Specificity

Enzyme kinetics and substrate specificity are crucial aspects of understanding how D-(-)-Fructose is processed within biochemical pathways. The efficiency and selectivity of enzymes like Fructose Dehydrogenase and aldolases dictate the rate and direction of fructose metabolism.

Fructose Dehydrogenase (FDH) Catalysis and Electron Transfer Mechanisms

Fructose dehydrogenase (FDH, EC 1.1.99.11) is an enzyme that catalyzes the oxidation of D-(-)-Fructose. wikipedia.orgnih.gov Specifically, FDH from Gluconobacter japonicus is a membrane-bound flavocytochrome oxidoreductase composed of three subunits. nih.govfishersci.se Subunit I contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, where the oxidation of D-(-)-Fructose to 5-keto-D-(-)-fructose occurs, involving a 2H⁺/2e⁻ transfer with the reduction of FAD to FADH₂. wikipedia.orgnih.govfishersci.se Subunit II acts as an electron acceptor and contains three heme c moieties. nih.govfishersci.sewikipedia.orgwikipedia.org The electron transfer pathway involves the transfer of electrons from reduced FAD through two of the three heme c groups (heme 3c to heme 2c) before being transferred to an external acceptor, such as an electrode in bioelectrocatalytic applications. wikipedia.orgnih.govfishersci.sewikipedia.orgwikipedia.org Heme 1c does not appear to be involved in this electron transfer process. nih.govwikipedia.orgwikipedia.org Structural analysis has indicated the localization of electrostatic surface charges around heme 2c in subunit II, suggesting it is the electrode-active site. wikipedia.org Specific amino acid residues, such as Tryptophan 427 (Trp427), have been shown to play a significant role in accelerating long-range electron transfer. wikipedia.org

Anomeric Specificity of Fructose-Utilizing Enzymes (e.g., Aldolases)

The anomeric specificity of enzymes refers to their preference for a particular anomeric form of a sugar substrate (e.g., alpha or beta). Fructose exists in various cyclic forms (furanose and pyranose) and anomers in addition to its open-chain form. nih.gov Fructose-utilizing enzymes, particularly aldolases, exhibit specificities regarding these forms. Fructose-bisphosphate aldolase (aldolase) catalyzes the cleavage of fructose 1,6-bisphosphate into DHAP and GAP in glycolysis and gluconeogenesis, and aldolase B also cleaves fructose 1-phosphate into DHAP and glyceraldehyde in fructose metabolism. fishersci.beuni.lumetabolomicsworkbench.org Studies on liver aldolase (aldolase B) indicate that it may utilize the beta anomer or the acyclic keto form of fructose 1,6-bisphosphate as substrates, while not utilizing or binding the alpha anomer. bidd.group This necessitates the spontaneous anomerization of the alpha anomer before it can be utilized by the enzyme. bidd.group In contrast, muscle aldolase may bind the alpha anomer nonproductively. bidd.group The anomeric specificity of enzymes like fructose-6-phosphate (B1210287) kinase (Phosphofructokinase 1) has also been studied, showing specificity for β-D-fructofuranose-6-phosphate. nih.gov The differing anomeric specificities among aldolase isozymes from different sources (e.g., liver, muscle, yeast) highlight variations in their substrate binding properties and catalytic mechanisms. bidd.groupmpg.de

Regulation of Fructose Metabolism at the Molecular Level

The regulation of fructose metabolism is crucial for maintaining cellular energy balance and preventing metabolic dysregulation. This control occurs through various mechanisms, including allosteric regulation of enzymes and transcriptional and post-translational modifications.

Allosteric Regulation of Associated Enzymes

A key characteristic of fructose metabolism is that it bypasses a major regulatory step in glycolysis catalyzed by phosphofructokinase 1 (PFK 1). wikipedia.orgwmcloud.orgctdbase.orgmetabolomicsworkbench.orgfishersci.fi PFK 1 is allosterically regulated by cellular energy levels, being inhibited by high ATP and citrate (B86180) and activated by AMP and fructose 2,6-bisphosphate (F-2,6-BP). wikipedia.orgguidetopharmacology.org Because fructose enters the pathway downstream of PFK 1 via the action of KHK and aldolase B, its metabolism is less tightly controlled by these allosteric signals compared to glucose. wikipedia.orgwmcloud.orgfishersci.fi However, enzymes involved in fructose metabolism and related pathways are subject to allosteric regulation. Fructose 1-phosphate has been shown to act as a positive allosteric modulator of glucokinase, an enzyme that phosphorylates glucose. wikipedia.org In gluconeogenesis, the enzyme fructose 1,6-bisphosphatase, which catalyzes the reverse reaction of PFK 1, is allosterically inhibited by AMP, ADP, and F-2,6-BP. wikimedia.orgnih.gov Fructose 2,6-bisphosphate itself is a potent allosteric activator of PFK 1 and an inhibitor of fructose 1,6-bisphosphatase, playing a key role in reciprocally regulating glycolysis and gluconeogenesis. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikimedia.orgnih.gov Fructose-1,6-bisphosphate has also been identified as an allosteric activator of ADP-glucose pyrophosphorylase, an enzyme involved in glycogen synthesis in some organisms, and can influence its substrate specificity. guidetopharmacology.orgmetabolomicsworkbench.org

Transcriptional and Post-Translational Control Mechanisms

Beyond allosteric regulation, the expression and activity of enzymes involved in fructose metabolism are controlled at the transcriptional and post-translational levels. Transcriptional regulation involves factors that influence the rate of gene expression, thereby altering the cellular abundance of metabolic enzymes. Carbohydrate regulatory element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP-1c) are key transcription factors known to be activated by fructose and regulate the expression of genes involved in glycolysis, lipogenesis, and fructolysis, including KHK and aldolase B. wikipedia.orgatamanchemicals.comnih.govwikipedia.orguni.lu Studies have shown that fructose can induce the expression of GLUT5, the primary fructose transporter, and fructolytic enzymes in the intestine via ChREBP. wikipedia.org

Molecular Interactions and Biophysical Characterization

Solute-Solvent Interactions in Aqueous Systems

D-(-)-Fructose exhibits complex interactions with water molecules in aqueous solutions, influencing its solubility, conformation, and reactivity. These interactions are primarily mediated by hydrogen bonding and can be affected by the presence of other solutes, such as ions.

Hydrogen Bonding Networks with Water

Fructose (B13574) is highly soluble in water due to its ability to form numerous hydrogen bonds with water molecules. lsbu.ac.uk The hydration of fructose involves a balance between intramolecular hydrogen bonding within the fructose molecule and hydrogen bonding with surrounding water molecules. lsbu.ac.uk Studies using techniques like infrared (IR) spectroscopy and molecular dynamics simulations have provided insights into these hydrogen bonding networks. nih.gov The hydroxyl groups of fructose act as both hydrogen bond donors and acceptors. The strength and length of these hydrogen bonds can vary depending on the specific hydroxyl group and the surrounding environment. nih.govacs.org For instance, molecular dynamics simulations suggest that the hydroxyl groups on the fructose ring form stronger hydrogen bonds with the solvent compared to the other hydroxyls. nih.gov Neutron diffraction experiments have shown that fructose, glucose, and mannose form hydrogen bonds of different lengths and strengths with water molecules in their hydration shells, and these differences correlate somewhat with their sweetness. lsbu.ac.ukacs.org

Research indicates that fructose can influence the structure of water. At lower concentrations, D-(-)-fructose has been found to act as a water structure-breaker, while at higher concentrations, it can promote water structure, behaving as a structure-maker additive. rsc.org This dual behavior highlights the intricate nature of fructose-water interactions as a function of concentration.

Influence of Ions on Fructose Interactions

Metal ions, particularly Lewis acidic ions like Sn⁴⁺ and Na⁺, can interact with fructose molecules, promoting reactions such as dehydration. rsc.orgmdpi.com Density functional theory (DFT) studies have shown that Na⁺ and K⁺ ions can catalyze the isomerization of glucose to fructose and the subsequent dehydration of fructose by interacting with specific oxygen sites on the sugar molecule. mdpi.com The catalytic effectiveness of these ions varies depending on the binding site, with Na⁺ generally showing better catalytic effects than K⁺ in the hydrothermal conversion process. mdpi.com Chloride ions have also been shown to enhance the acid-catalyzed dehydration of fructose in polar aprotic solvents, which is attributed to their ability to approach and stabilize the oxocarbenium ion intermediate through localized negative charge. d-nb.info

Data on the influence of ions on fructose interactions can be complex and system-dependent. For example, studies on the interactions of pyridoxine (B80251) hydrochloride in aqueous mixed solutions of sugars, including D-fructose, indicated that solute-solvent interactions increased with increasing temperature and in all sugar concentrations. bohrium.com

Fructose-Protein/Enzyme Binding and Complex Formation

Fructose interacts with various proteins and enzymes, which is fundamental to its transport, metabolism, and signaling roles in biological systems. These interactions involve specific binding sites on the proteins, characterized by particular affinities and structural determinants.

Characterization of Binding Sites and Affinities

Fructose binding to proteins involves interactions with specific binding sites, often facilitated by amino acid residues that interact with the hydroxyl or other functional groups of fructose. ontosight.ai Fructose binding proteins play crucial roles in regulating fructose levels and ensuring its proper utilization. ontosight.ai Examples include fructose transporters and enzymes like fructokinase. ontosight.ai

A well-characterized example is the glucose transporter 5 (GLUT5), which is a facilitated diffusion transporter specific for fructose. sciengine.comnih.gov Human GLUT5 exhibits a high affinity for fructose with a Km value of approximately 6 mM. sciengine.comnih.gov Tryptophan fluorescence quenching assays on rat GLUT5 have reported a Kd for fructose around 6-9 mM, indicating a generally weak binding interaction. nih.govresearchgate.net Despite this, GLUT5 is highly selective for fructose and does not transport glucose or galactose. sciengine.comresearchgate.net

Another example of fructose binding is with human serum albumin (HSA). Crystal structures have shown that both cyclic and acyclic forms of fructose can bind to Sudlow site I on HSA. researchgate.nettandfonline.com Molecular dynamics simulations suggest that fructose binds more tightly to HSA compared to galactose, forming more protein contacts and being anchored by protein interactions and potentially sugar dimer structures within the binding cavity. researchgate.nettandfonline.com

Fructose-1,6-bisphosphate (FBP), a phosphorylated derivative of fructose, also binds to proteins, such as the central glycolytic genes repressor (CggR). FBP binds to CggR at two distinct sites: a low-affinity site (Kd > 100 µM) responsible for repressor release from DNA, and a high-affinity site (Kd ~ 6 µM) that induces conformational changes and stabilizes the repressor dimer. fao.org

Structural Basis of Specificity (e.g., GLUT5 interaction at a molecular level)

The specificity of GLUT5 for fructose is a key aspect of its function. GLUT5 belongs to the major facilitator superfamily (MFS) and has a typical MFS folding structure consisting of twelve transmembrane (TM) α-helices arranged in two bundles. sciengine.com The transport of fructose by GLUT5 is thought to involve a "rocker switch" mechanism, where the N- and C-terminal TM bundles undergo asymmetric movements, coupled with a "gated-pore" mechanism involving local rearrangements of TM7 and TM10 in the C-terminal bundle. sciengine.comnih.govresearchgate.netnih.gov

The substrate binding site within GLUT5 is crucial for its specificity. While there is high sequence similarity among GLUT members, specific amino acid residues in the binding site contribute to fructose recognition. sciengine.comnih.gov For example, the TM7 region of GLUT5 contains an MGG sequence, which differs from the QLS sequence found in glucose-transporting GLUTs (like GLUT1, 3, and 4) and the HVA sequence in GLUTs that transport both glucose and fructose. nih.gov These sequence differences in TM7 are closely involved in substrate recognition at the outer binding site. nih.gov

Crystal structures of GLUT5 from Rattus norvegicus and Bos taurus in different conformational states have provided significant insights into the structural basis of fructose transport and specificity. sciengine.comnih.govresearchgate.netrcsb.org Comparisons with glucose transporters like human GLUT1 have shown that even a single point mutation can alter the substrate binding preference. nih.govresearchgate.netnih.govrcsb.org Molecular dynamics simulations of GLUT5 have shown that this compound coordination lowers the energetic barriers between outward- and inward-facing states, and the observed binding mode is consistent with biochemical data. elifesciences.org These studies suggest that GLUT proteins may achieve specificity not solely through a high-affinity binding site, but also through allosteric coupling of sugar binding with an extracellular gate that forms a high-affinity transition state. elifesciences.org

Spectroscopic Techniques for Structural and Interaction Analysis

Various spectroscopic techniques are employed to study the structure of D-(-)-Fructose and its interactions with solvents and proteins. These methods provide valuable information on molecular vibrations, hydrogen bonding, conformation, and binding events.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying carbohydrates in aqueous solutions. optica.orgjenck.com FTIR can reveal structural changes in fructose, such as those associated with mutarotation, and can distinguish between different sugar molecules based on their characteristic absorption bands in the fingerprint region (e.g., 900-1500 cm⁻¹). optica.orgjenck.comresearchgate.netredalyc.org Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for analyzing aqueous solutions as it minimizes interference from strong water absorption bands. jenck.comresearchgate.net ATR/FTIR and Raman spectroscopy, combined with molecular dynamics simulations, have been used to investigate fructose-water and fructose-dimethylsulfoxide interactions, providing details on hydrogen bonding and solvation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for studying fructose in solution. Time Domain-NMR (TD-NMR) can be used to explore the hydration behavior of sugars, including fructose, by examining relaxation times and self-diffusion coefficients. nih.gov NMR spectroscopy, including ¹H and ¹³C NMR, is also used to monitor chemical reactions involving fructose, such as its dehydration to 5-hydroxymethylfurfural (B1680220) (HMF), and to identify reaction intermediates and tautomeric forms in different solvent systems. acs.orgacs.orgosti.govrsc.org Diffusion Ordered Spectroscopy (DOSY) NMR can provide information on the interaction between ions and fructose. acs.org

Other spectroscopic and biophysical techniques are employed to characterize fructose-protein interactions. Tryptophan fluorescence quenching assays can be used to measure the binding affinity (Kd) of fructose to proteins like GLUT5. nih.govresearchgate.net Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to quantify the thermodynamics and kinetics of protein-ligand binding events, including sugar-protein interactions, although specific detailed findings for D-(-)-Fructose binding to various proteins using these methods were not extensively detailed in the provided search results beyond GLUT5 affinity data. Analytical size-exclusion chromatography, ultracentrifugation, and fluorescence correlation spectroscopy (FCS) have been used to analyze the structural and thermodynamic consequences of fructose-1,6-bisphosphate binding to proteins like CggR, revealing changes in oligomerization and conformational dynamics. fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomer Analysis

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution, including the analysis of different conformational and isomeric forms of carbohydrates like D-(-)-Fructose. In aqueous solution, D-(-)-Fructose exists in a dynamic equilibrium between several tautomeric forms: the open-chain keto form, and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, each with α and β anomers. nih.govresearchgate.net

1H NMR spectroscopy can be used to identify and quantify these different tautomers. Studies have assigned previously unidentified 1H NMR resonances to the keto and α-pyranose tautomers of D-(-)-Fructose in D2O. nih.govresearchgate.net The full assignment of shifts for the various tautomers allows for the investigation of mutarotation kinetics and equilibrium composition at different temperatures. nih.govresearchgate.netresearchgate.net For instance, 1H NMR has shown that at equilibrium in water, β-D-fructopyranose is the predominant tautomer, followed by β-D-fructofuranose, and then α-D-fructofuranose. nih.gov The keto form is also present in the equilibrated mixture, identifiable by characteristic peaks in the 1H NMR spectrum. nih.gov

Heteronuclear 2D NMR techniques, such as HMBC and HMQC, provide further confirmation of 1H NMR peak assignments by correlating them with 13C NMR shifts, which are in agreement with literature values for the keto tautomer. nih.gov Homonuclear 2D NMR experiments, including DQF-COSY and NOESY spectra, aid in the full assignment of resonances for the different tautomers. nih.gov

The tautomeric composition of D-(-)-Fructose in solution is influenced by factors such as temperature and concentration. 13C NMR spectroscopy has also been used to study the tautomeric equilibrium, although its lower sensitivity can make detecting minor isomers challenging. researchgate.net Studies have shown that at lower temperatures, the proportion of fructopyranose is higher, while at higher temperatures, the proportion of both α- and β-fructofuranoses increases. researchgate.net

An example of 1H NMR shifts for D-(-)-Fructose tautomers in D2O at 20 °C is provided below:

TautomerH-1H-1'H-3H-4H-5H-6H-6'
β-pyranose3.713.563.803.904.004.033.71
α-pyranose3.693.654.033.953.883.873.70
β-furanose3.593.554.124.123.853.813.68
α-furanose3.673.644.114.004.063.823.70
keto4.654.544.643.943.783.853.67

Note: Chemical shifts are in ppm and calibrated to TPS using internal AcOH. Data adapted from research on this compound in D2O. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Conformational Studies

For D-(-)-Fructose, FTIR and Raman spectroscopy can be used to study the characteristic vibrations of its hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-carbon/carbon-oxygen (C-C/C-O) bonds. researchgate.netcdnsciencepub.com These vibrations occur at specific frequencies (wavenumbers) and can be used to identify the presence of D-(-)-Fructose and gain insights into its molecular structure.

In the OH stretching region (typically 3050–3600 cm-1), bands observed in FTIR and Raman spectra can be correlated with hydrogen bonding interactions within crystalline D-(-)-Fructose. researchgate.netcdnsciencepub.com For example, in crystalline D-(-)-Fructose, broad bands with maxima around 3410 cm-1 and 3260 cm-1 are observed in both Raman and infrared spectra at room temperature. cdnsciencepub.com At lower temperatures, sharper bands appear, which can be assigned to specific O-H stretching modes involved in different hydrogen bonds. cdnsciencepub.com

The CH stretching region (typically 2800–3050 cm-1) also provides valuable information, with spectra being sensitive to small structural changes in the molecule. researchgate.netcdnsciencepub.com The "fingerprint" region (typically 800–1200 cm-1 for C-O/C-C stretches and 100–800 cm-1 for deformational modes) contains characteristic bands that can help distinguish between different carbohydrates and their anomeric or ring forms. researchgate.netscielo.br For instance, vibrational spectra can indicate the presence of C-O and C-C groups, which show characteristic bands in the 600 to 1500 cm-1 region. scielo.br

FTIR spectroscopy has also been used to study changes in D-(-)-Fructose when it participates in reactions, such as the Maillard reaction. akjournals.comuobaghdad.edu.iq Changes in the IR spectra, particularly in regions associated with amino and hydroxyl groups, can indicate the formation of derivatives. akjournals.com

While FTIR and Raman primarily probe molecular vibrations, changes in these spectra can also reflect conformational changes. For example, studies on the interaction of sugars with proteins have used FTIR to observe conformational changes in the protein backbone based on shifts in amide bands. researchgate.net Similarly, changes in the vibrational frequencies of D-(-)-Fructose itself can be indicative of different conformations or interactions with its environment.

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. It is a highly sensitive method used for the identification and quantification of D-(-)-Fructose, often in complex mixtures. nih.govcreative-proteomics.commdpi.comnih.govresearchgate.net

For MS analysis, sugars like D-(-)-Fructose typically require derivatization to increase their volatility and improve chromatographic separation when coupled with techniques like gas chromatography (GC-MS). Common derivatization methods include oximation and silylation (e.g., trimethylsilylation). nih.govmdpi.comnih.gov Oximation of reducing sugars like fructose is important to block the prochiral center and prevent the formation of multiple isomers during GC analysis. mdpi.com

GC-MS is widely used for both qualitative identification and quantitative analysis of sugars. mdpi.comnih.gov The mass spectrum of derivatized D-(-)-Fructose shows characteristic fragments that serve as a fingerprint for its identification. nih.govmdpi.com For example, under electron impact (EI) ionization, methyloxime peracetate derivatives of ketohexoses like fructose form a unique C1-C3 fragment. nih.gov Selective ion monitoring (SIM) of these characteristic fragments can be used for sensitive and specific quantitative analysis. nih.gov

MS can also be coupled with liquid chromatography (LC-MS) for sugar analysis. researchgate.net While ionization of sugars in some atmospheric pressure ionization sources can be challenging due to their low acidity, various approaches, such as forming adducts (e.g., sodium, acetate, or chloride adducts), can improve ionization efficiency. researchgate.net LC-MS operating in positive ionization mode with selected ion monitoring (SIM) has been used for the identification and quantification of target sugars. researchgate.net

Quantitative analysis of D-(-)-Fructose using GC-MS involves establishing a linear relationship between the ion abundance (or ratio of analyte to internal standard) and the concentration of fructose. nih.gov Isotope-labeled internal standards, such as [1,2,3-13C3] this compound, are often used to improve the accuracy and precision of quantification by compensating for variations during sample preparation and analysis. nih.gov

GC-MS analysis of derivatized sugars allows for the separation and identification of different monosaccharides and disaccharides in a sample. mdpi.comnih.gov This is particularly useful in analyzing food products or biological samples to determine their sugar composition. nih.govmdpi.comnih.gov For instance, GC-MS has been used to analyze the sugar content in date juice, identifying and quantifying glucose, fructose, and sucrose (B13894) based on their retention times and characteristic mass spectra. mdpi.com

TechniqueInformation ProvidedApplication to D-(-)-Fructose
NMR SpectroscopyMolecular structure, conformation, isomer analysisIdentification and quantification of tautomers (pyranose, furanose, keto), mutarotation studies
FTIR SpectroscopyFunctional groups, molecular vibrations, hydrogen bondingIdentification of characteristic O-H, C-H, C-O vibrations, study of derivatives
Raman SpectroscopyFunctional groups, molecular vibrations, conformationComplementary to FTIR for vibrational analysis, sensitive to structural changes, hydrogen bonding
UV-Vis SpectroscopyElectronic transitions, characterization of chromophoresCharacterization of colored or UV-absorbing derivatives formed from D-(-)-Fructose
Mass SpectrometryMolecular weight, fragmentation pattern, identification, quantificationIdentification and quantification of D-(-)-Fructose, often after derivatization (GC-MS, LC-MS)

Non Enzymatic Chemical Reactions of D Fructose

Maillard Reaction Pathways (Fructosylation/Glycation)

The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and amino compounds (such as amino acids, peptides, and proteins) that occurs upon heating. fishersci.cafishersci.no D-(-)-Fructose, as a reducing sugar, readily participates in the Maillard reaction, a process sometimes referred to as fructosylation or glycation when it involves proteins or other biological molecules. fishersci.cafishersci.nonih.govnih.gov Fructose (B13574) is known to be more reactive in the initial stages of glycation compared to glucose, partly due to its higher proportion in the open-chain form in solution. This reaction contributes to the characteristic brown color and complex flavors in many heated foods. fishersci.nonih.gov

The initial step of the Maillard reaction involving D-(-)-Fructose is the condensation between the carbonyl group of the open-chain form of fructose and a free amino group from an amino acid or protein. fishersci.cafishersci.nonih.gov This nucleophilic addition reaction results in the formation of an unstable and reversible intermediate known as a Schiff base (or N-substituted glycosylamine), with the concomitant elimination of a water molecule.

Following the formation of the Schiff base, a crucial rearrangement occurs. In the case of ketoses like D-(-)-Fructose, this isomerization is specifically termed the Heyns rearrangement. The Heyns rearrangement transforms the unstable Schiff base into a relatively more stable aminoketose, known as a Heyns product or fructosamine (B8680336). A well-characterized example is fructoselysine, formed from the reaction of fructose with the ε-amino group of lysine (B10760008) residues in proteins. While the term "fructosamine" can sometimes refer generally to ketoamine products from fructose glycation, fructoselysine is a specific Heyns product. Heyns products are considered early glycation products. Research suggests that Heyns compounds derived from fructose may undergo faster conversion to advanced glycation end-products (AGEs) compared to the Amadori products formed from glucose.

The later stages of the Maillard reaction involve further complex and irreversible transformations of the early glycation products, such as Heyns products, leading to the formation of a diverse group of compounds known as Advanced Glycation End-Products (AGEs). AGEs are heterogeneous and form through a series of parallel, sequential, and branched reactions, including dehydration, fragmentation, oxidation, and polymerization. Reactive carbonyl species (RCS) and reactive oxygen species (ROS) play a role in the formation of AGEs from fructose-derived intermediates. Fructose's higher reactivity in the initial glycation steps can contribute to increased AGE accumulation. These products are characterized by their brown color and fluorescence, and their formation is influenced by factors like temperature and pH.

Caramelization Mechanisms

Caramelization is a non-enzymatic browning process that occurs when sugars are heated to high temperatures, either dry or in concentrated aqueous solutions, in the absence of amino compounds. It is distinct from the Maillard reaction, although both can occur simultaneously in food systems containing both sugars and amino compounds. D-(-)-Fructose caramelizes at a lower temperature (around 110°C) compared to other common sugars like glucose or sucrose (B13894) (around 160°C).

The mechanism of caramelization is complex and involves a cascade of reactions including thermal decomposition, dehydration, isomerization, fragmentation, and polymerization. Initial steps may involve enolization. Key reactions include the dehydration of sugar molecules and self-condensation reactions. These processes lead to the formation of volatile compounds, such as 2-hydroxymethylfurfural (HMF), and brown-colored pigments, including caramelan, caramelen, and caramelin.

A significant class of oligosaccharidic products formed during fructose caramelization are di-D-fructose dianhydrides (DFAs). The formation of DFAs from fructose is proposed to follow an ionic mechanism involving a fructosyl cation and a neutral monosaccharide. Research has explored methods to promote DFA-enriched products from fructose caramelization using acid catalysts like ion-exchange resins at lower temperatures (70-90°C), achieving high conversions to DFA derivatives.

Factors such as temperature, heating time, pH, and sugar concentration significantly influence the rate and products of caramelization. Acidic and alkaline conditions generally accelerate the caramelization process. Studies have shown that fructose produces higher browning intensity and reducing/antioxidant properties in caramel (B1170704) compared to other sugars like glucose, maltose, and sucrose under similar conditions.

Oxidation-Reduction Reactions (as a Reducing Sugar)

D-(-)-Fructose is classified as a reducing sugar. nih.gov This property arises from its ability to act as a reducing agent, which means it can be oxidized while reducing another compound. nih.gov Although fructose is a ketose and contains a ketone group in its open-chain form, it can undergo tautomerization in alkaline solutions to form enediol intermediates. These enediols can then isomerize to the aldehyde forms of glucose or mannose, which are readily oxidized. nih.gov

Chemical Significance of D Fructose Derivatives

Di-D-Fructose Dianhydrides (DFAs) as Synthetic Intermediates and Scaffolds

Di-D-fructose dianhydrides (DFAs) are a family of spiro-tricyclic disaccharides formed through the condensation of two fructose (B13574) molecules, creating reciprocal glycosidic linkages. mdpi.comresearchgate.netresearchgate.net These compounds possess a spiroketal framework that is also found in numerous natural products, including steroidal saponins (B1172615) and macrolide antibiotics, making them attractive targets and intermediates in synthetic efforts. mdpi.comresearchgate.net

DFAs are typically generated through the thermal or acidic activation of materials rich in fructose or sucrose (B13894). mdpi.comresearchgate.net This process, which includes caramelization, leads to the formation of DFAs along with other products like 2-hydroxymethylfurfural (HMF) and colored polymers. mdpi.com The stability of DFAs towards heat and acid hydrolysis makes them compatible with a broad spectrum of reaction conditions in chemical synthesis. mdpi.comresearchgate.netnih.gov

DFAs have been explored as building blocks and scaffolds for chemical synthesis. mdpi.comresearchgate.netnih.govpageplace.de Strategies for selectively functionalizing sucrose and fructooligosaccharides have been adapted to prepare libraries of DFA derivatives with various functional groups. researchgate.netnih.gov For instance, C2-symmetric di-D-fructose-1,2':2,1'-dianhydrides have demonstrated the ability to form complexes with metal cations like Ca2+ and Sr2+. nih.gov This cation complexing property suggests potential applications as detergent builders or co-builders, offering an alternative to traditional phosphates due to their ion-chelating capabilities. nih.gov

The stereochemical outcome of glycosylation-spiroketalization processes involving protected D-psicofuranose derivatives (a fructose isomer) can lead to the formation of di-D-fructose dianhydrides, highlighting their role as products of specific synthetic pathways. beilstein-journals.org The formation of DFAs can also occur reversibly from two molecules of D-fructose, and this dimerization can help limit the growth of undesirable polymerization products (humins) by blocking the reducing group of fructose. rsc.org

Several DFA isomers exist, with di-D-fructofuranose 1,2':2,3' dianhydride (DFA III) being a significant fraction in some food products. nih.gov Enzymatic methods have also been developed for the technical scale preparation of DFA III. nih.gov

Fructosamine (B8680336) and Amadori Products in Chemical Studies

Fructosamines are a class of compounds formed through the non-enzymatic reaction between reducing sugars, such as glucose, and the amino groups of proteins or other amines. nih.govwikipedia.orgresearchgate.netnih.gov This initial reaction forms an unstable Schiff base, which then undergoes an isomerization known as the Amadori rearrangement, resulting in a more stable ketoamine structure, the fructosamine. nih.govwikipedia.orgresearchgate.netresearchgate.net While fructose itself is a ketose, the term "fructosamine" specifically refers to the product formed when an aldose (like glucose) reacts with an amine and rearranges, yielding a fructose-like structure attached to the amine. nih.govwikipedia.org The specific compound 1-amino-1-deoxy-D-fructose is also referred to as fructosamine. wikipedia.org

Amadori compounds, including fructosamine derivatives like fructose-lysine (F-Lys), fructose-glutamic acid (F-Glu), and fructose-asparagine (B1147485) (F-Asn), are the first stable products of the Maillard reaction. researchgate.netresearchgate.net This non-enzymatic browning reaction is crucial in food chemistry, contributing to the aroma, taste, and color of thermally processed and dehydrated foods. researchgate.netnih.govresearchgate.net

In chemical studies, fructosamine and Amadori products are significant for understanding the complex chemistry of protein glycation. The transformation of Amadori compounds into dicarbonyl derivatives can lead to the formation of advanced glycation end products (AGEs). researchgate.net These AGEs are studied for their involvement in various chemical and biological processes.

The chemistry of the fructosamine assay, a method historically used in biomedical research, involves the oxidation of Amadori compounds. researchgate.netnih.gov Studies using analogs of glycated lysine (B10760008) residues have shown that D-glucosone is a primary carbohydrate oxidation product formed from Amadori compounds under the alkaline conditions of this assay. nih.gov

Phosphorylated Fructose Derivatives as Metabolic Intermediates

Phosphorylated derivatives of D-(-)-Fructose are crucial intermediates in various metabolic pathways, particularly carbohydrate metabolism. Upon entering cells, fructose can be phosphorylated through different enzymatic mechanisms. wikipedia.orgwikipedia.orgmedsci.orglibretexts.orgthemedicalbiochemistrypage.org

Fructose 1-phosphate (F1P) is primarily generated by the enzyme fructokinase, predominantly in the liver, but also in the small intestinal mucosa and renal tubules. wikipedia.orgmedsci.orgontosight.ai Fructokinase exhibits a high Vmax, leading to the rapid phosphorylation and accumulation of fructose as F1P in the liver. wikipedia.org F1P is subsequently cleaved by aldolase (B8822740) B into glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP). wikipedia.orgmedsci.orglibretexts.org These triose phosphates can then enter the glycolytic pathway or be utilized for glycogen (B147801) synthesis. wikipedia.orglibretexts.orgontosight.ai The metabolism of fructose via F1P bypasses the regulatory step catalyzed by phosphofructokinase-1 (PFK-1) in glycolysis, which has implications for metabolic flux and the potential for enhanced lipid production. medsci.orglibretexts.org F1P has also been identified as a signaling molecule in intestinal enterocytes, influencing the activity of pyruvate (B1213749) kinase. themedicalbiochemistrypage.org

Fructose 6-phosphate (F6P) is another key phosphorylated derivative. It can be formed from fructose by hexokinase, an enzyme present in muscle and other tissues. themedicalbiochemistrypage.org F6P is a direct intermediate in the glycolytic pathway, where it is phosphorylated by PFK-1 to form fructose 1,6-bisphosphate. wikipedia.orgthemedicalbiochemistrypage.org

Fructose 1,6-bisphosphate is a crucial intermediate in glycolysis, produced by the phosphorylation of fructose 6-phosphate. wikipedia.org This compound is subsequently cleaved into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. wikipedia.org Fructose 1,6-bisphosphate also acts as an allosteric activator of pyruvate kinase, an enzyme involved in the final steps of glycolysis. wikipedia.org Beyond glycolysis, fructose 1,6-bisphosphate has been implicated in binding and sequestering Fe(II), potentially acting as an antioxidant by preventing the generation of reactive oxygen species through Fenton chemistry. wikipedia.org

Another phosphorylated derivative, fructose 2,6-bisphosphate (Fru-2,6-P2), is a significant regulatory molecule that allosterically modulates the activity of PFK-1 and fructose 1,6-bisphosphatase (FBPase-1), thereby controlling the rates of glycolysis and gluconeogenesis. wikipedia.org Fru-2,6-P2 is synthesized and broken down by a bifunctional enzyme, phosphofructokinase 2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), whose activity is regulated by its phosphorylation state. wikipedia.org

These phosphorylated fructose derivatives highlight the central role of phosphorylation in directing fructose through various metabolic routes, influencing energy production, biosynthesis, and metabolic signaling.

Glycosylated Compounds and Conjugates

D-(-)-Fructose can be incorporated into various glycosylated compounds and conjugates, which are important in both natural systems and synthetic chemistry. Glycosylation, the process of attaching a carbohydrate to another molecule, is a fundamental reaction in the formation of oligosaccharides, polysaccharides, and glycoconjugates.

While the search results did not provide specific details on the formation of glycosylated compounds and conjugates directly from D-(-)-Fructose as a starting material in synthetic chemistry applications beyond the formation of disaccharides like sucrose (fructose linked to glucose) or the dianhydrides discussed earlier, the principle of forming glycosidic linkages is central to carbohydrate chemistry. Fructose's ability to exist in both furanose and pyranose ring forms allows for diverse glycosidic bond formations.

In biological contexts, fructose is a component of sucrose, a disaccharide where glucose is glycosidically linked to fructose. Fructose also forms part of fructans, which are polysaccharides composed of fructose units. The formation of fructosamines, discussed in Section 7.2, can also be viewed as a type of conjugation where fructose is linked to an amine via a ketoamine linkage following the Amadori rearrangement.

Synthetic strategies in carbohydrate chemistry often involve the formation of glycosidic bonds to create complex oligosaccharides and glycoconjugates with various applications. While the provided search results did not detail the use of D-(-)-Fructose specifically as the glycosyl donor or acceptor in the synthesis of a wide range of novel glycosylated compounds or conjugates for materials or other applications, its structural features make it a potential candidate for such modifications. The synthesis of carbohydrate-derived spiroketals, including di-D-fructose dianhydrides, involves the formation of cyclic structures through glycosidic-like linkages. researchgate.net

Application in Materials Chemistry (e.g., polymer synthesis from fructose)

D-(-)-Fructose and its derivatives hold potential for applications in materials chemistry, particularly in the synthesis of polymers and other functional materials. The presence of multiple hydroxyl groups in the fructose structure provides sites for chemical modification and polymerization.

One area of application is the potential use of fructose-derived compounds as monomers for polymer synthesis. While the provided search results did not offer extensive details on specific polymer synthesis routes directly from D-(-)-Fructose, carbohydrates, in general, are being explored as renewable resources for producing biodegradable and biocompatible polymers. The functional groups on fructose could be modified to create monomers that can undergo polymerization reactions, such as polyesterification, polyaddition, or ring-opening polymerization.

Furthermore, derivatives like di-D-fructose dianhydrides, with their unique spiroketal structures and ability to chelate metal ions, could potentially be incorporated into polymer matrices or used as cross-linking agents to modify material properties. nih.gov The inherent hydrophilicity of fructose derivatives can also be exploited in the preparation of hydrophilic polymers. nih.gov

The dehydration of fructose can lead to the formation of furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org HMF is a platform chemical that can be converted into various monomers and polymers, including furan-based polymers, which are being investigated as sustainable alternatives to petroleum-based plastics. While this involves the transformation of fructose, it represents an indirect application of fructose in materials chemistry.

Advanced Analytical and Methodological Developments in Fructose Research

Chromatographic Separations (HPLC, GC) with Specialized Detection

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the separation and quantification of sugars, including D-(-)-Fructose. These methods offer high specificity and the capacity to simultaneously determine multiple sugars in complex matrices. mdpi.comcabidigitallibrary.org

HPLC is widely used for sugar analysis due to its versatility and relatively simple sample preparation, often not requiring derivatization. mdpi.com Various stationary phases are employed for sugar separation in HPLC, including amino, ion exchange, ligand exchange, and hydrophilic interaction liquid chromatography (HILIC) columns. chromatographyonline.com The choice of column and mobile phase composition is crucial for achieving optimal separation of fructose (B13574) from other sugars like glucose, sucrose (B13894), and lactose (B1674315). mdpi.comchromatographyonline.com

Detection methods coupled with HPLC for fructose analysis include Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD) for native sugars. chromatographyonline.comspectroscopyonline.com UV-Vis detection at low wavelengths (e.g., 190 nm) can also be used, although the injection peak may interfere with low fructose concentrations. spectroscopyonline.com More advanced detection techniques like Pulsed Amperometric Detection (PAD) and Mass Spectrometry (MS) offer increased sensitivity and specificity. chromatographyonline.com LC-MS/MS and Orbitrap platforms are utilized for accurate quantification of fructose and its metabolites in various sample types, including clinical, nutritional, food, and agricultural samples. creative-proteomics.com

GC methods are also employed, particularly for determining low sugar concentrations, but they typically require sample derivatization to make the sugars volatile. mdpi.comtandfonline.com Despite the more involved sample preparation, GC offers high accuracy. tandfonline.com

Chromatographic methods have been successfully applied to quantify fructose in diverse samples, such as eggless mayonnaise and fruit juices, demonstrating good linearity, precision, and accuracy. mdpi.comchromatographyonline.com For instance, an HPLC-RID method utilizing an amino column and an acetonitrile-water mobile phase demonstrated effective separation and quantification of fructose, glucose, sucrose, and lactose in eggless mayonnaise within 20 minutes. mdpi.com

Here is an example of retention times for common sugars using a specific HPLC method:

SugarRetention Time (min)
Fructose5.858
Glucose6.467
Sucrose7.475
Lactose8.250

Note: Data derived from a specific HPLC-RID method using a Phenomenex Luna amino column and 75:25 v/v acetonitrile:water mobile phase. mdpi.com

Electrochemical Methods for Interaction Studies

Electrochemical techniques provide sensitive and versatile approaches for studying fructose and its interactions. These methods often involve monitoring changes in current or potential resulting from the oxidation or reduction of fructose or a redox-active probe in the presence of fructose.

Electrochemical methods have been applied to study the interactions between water and D-(-)-Fructose using a redox-active probe like ferrocenecarboxylic acid (FCA). researchgate.net Cyclic voltammetry was used to investigate the electrochemical behavior of FCA in aqueous solutions of cetyltrimethylammonium bromide (CTAB) with and without D-(-)-Fructose. researchgate.net The study observed that the peak currents and apparent diffusion coefficient of FCA changed with varying fructose concentrations, indicating interactions between fructose and the micellar solution. researchgate.net At low concentrations, D-(-)-Fructose appeared to act as a water structure breaker, while at higher concentrations, it behaved as a structure maker. researchgate.net

Electrochemical sensors are also being developed for fructose detection. A novel electrochemical assay for selective fructose detection utilizes a supramolecular complex between beta-cyclodextrins and a chemically modified ferrocene (B1249389) with boronic acid. epfl.ch This method leverages specific chemical interactions between the boronic acid and fructose for detection. epfl.ch Another study demonstrated the development of an electrochemical detection method for fructose in poultry feed using synthesized Ag–ZnO–AgO nanoparticles as the sensing material. poultryproducer.com This sensor showed a linear response to fructose concentrations and a low detection limit, highlighting its potential for accurate analysis in complex matrices. poultryproducer.com

Electrochemical tests, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been used for the non-enzymatic detection of glucose and fructose using silica-based electrodes modified with a graphite/Au nanoparticles composite. nih.gov This composite material exhibited electrocatalytic activity for the oxidation of both sugars at relatively low potentials. nih.gov

Isotope Tracing Techniques for Flux Analysis

Isotope tracing is a powerful technique used in metabolic research to track the fate of specific atoms through biochemical pathways, providing insights into metabolic fluxes. nih.govcreative-proteomics.com This involves labeling molecules with stable isotopes like 13C, 15N, or 2H. nih.gov By analyzing the distribution of these isotopes in downstream metabolites using techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can infer the rates of metabolic reactions. nih.govmdpi.com

In the context of fructose research, isotope tracing is invaluable for understanding how fructose is metabolized and how its carbon atoms flow through various pathways, such as glycolysis, gluconeogenesis, and lipogenesis. For example, studies using [U-13C]-fructose can track the incorporation of fructose-derived carbons into glucose and lactate, providing insights into gluconeogenesis and subsequent metabolism. creative-proteomics.comhumankinetics.com

Stable isotope tracing experiments often involve feeding labeled tracer nutrients to cells or organisms and then analyzing the isotopic enrichment of metabolites in collected samples. nih.govcreative-proteomics.com LC-MS/MS and GC-MS are commonly used analytical techniques for measuring isotopologues (molecules with the same chemical formula but different isotopic composition). creative-proteomics.commdpi.com Computational tools are then used to calculate isotopic enrichment, correct for natural isotopic abundance, and perform metabolic flux analysis to quantify fluxes. mdpi.com

A study utilizing LC-MS/MS quantified 13C-labeling in free sugars and sucrose moieties in maize embryos pulsed with [U-13C]-fructose, demonstrating accurate and time-resolved tracking of carbon flow in cytosolic sugar metabolism. creative-proteomics.com This approach offered higher sensitivity and better resolution compared to traditional NMR-based techniques. creative-proteomics.com

Isotope tracing is particularly useful for studying complex metabolic scenarios, such as fructose metabolism during exercise or in conditions like non-alcohol fatty liver disease (NAFLD). humankinetics.comnih.govfrontiersin.org By using appropriately labeled tracers, researchers can differentiate between endogenous production and exogenous uptake of metabolites and quantify the contribution of fructose to various metabolic processes. humankinetics.com

Computational Chemistry and Molecular Modeling of Fructose Systems

Computational chemistry and molecular modeling techniques play a crucial role in understanding the behavior of fructose at the molecular level, its interactions with other molecules, and the mechanisms of reactions involving fructose. These methods provide theoretical insights that complement experimental studies.

Docking Simulations and Molecular Dynamics

Molecular docking simulations predict the preferred orientation and binding affinity of a molecule (like fructose) to a receptor (like a protein or enzyme). tandfonline.com Molecular dynamics (MD) simulations extend this by simulating the time-dependent motion of atoms and molecules, providing insights into the stability of complexes, conformational changes, and dynamic interactions. tandfonline.comresearchgate.netresearchgate.net

These techniques are applied to study the interactions of fructose with proteins, such as human serum albumin (HSA) or enzymes involved in fructose metabolism. For instance, molecular docking and dynamics simulations have been used to investigate the binding of various sugar forms, including Keto-D-fructose, to HSA. tandfonline.comresearchgate.netnih.gov These studies can reveal the specific amino acids involved in binding and the nature of the interactions (e.g., hydrogen bonds). tandfonline.comnih.gov MD simulations can also track the behavior of fructose in aqueous solutions, providing insights into hydration and sugar-sugar interactions. researchgate.netbibliotekanauki.pl

Molecular dynamics simulations have been used to study the crystallization of sugar mixtures containing fructose, glucose, sucrose, and maltose, revealing the influence of fructose:glucose ratios on crystal stability. researchgate.net

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a more detailed and accurate description of electronic structure and chemical reactions compared to molecular mechanics methods. They are particularly useful for studying reaction mechanisms, transition states, and interaction energies at the atomic level. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for a specific region of interest (e.g., the reactive site) with the computational efficiency of MM for the rest of the system (e.g., the solvent or protein environment). nih.govresearchgate.netacs.org

QM and QM/MM calculations have been applied to study the catalytic mechanisms of reactions involving fructose, such as the isomerization of glucose to fructose catalyzed by enzymes or solid catalysts. rsc.org These calculations can elucidate the roles of specific functional groups and the energetics of different reaction steps. rsc.org

QM/MM molecular dynamics simulations have been used to study the acid-catalyzed dehydration of D-fructose to 5-hydroxymethylfurfural (B1680220) (HMF), investigating the reaction mechanism and energetics in explicit water solvent. nih.govresearchgate.net These studies can determine activation free energies and identify rate-determining steps. nih.govresearchgate.net

QM-based free energy perturbation (FEP) methods, which use QM for the ligand and MM for the surroundings, have been employed to calculate relative solvation and binding free energies of fructose-1,6-bisphosphatase inhibitors. acs.org These calculations can provide accurate predictions of binding affinities. acs.org

Computational modeling, including kinetic models based on biochemical reactions and differential equations, is also used to simulate fructose metabolism and its effects on metabolic pathways, such as those involved in NAFLD development. nih.govfrontiersin.orgmdpi.com These models can predict the impact of varying fructose intake on metabolite concentrations and identify key regulatory enzymes. nih.govmdpi.com

Here is an example of findings from a QM/MM study on the dehydration of fructose:

Reaction StepActivation Free Energy (kcal/mol)
Hydride transfer prior to third dehydration31.8

Note: Data derived from a QM/MM molecular dynamics study of this compound dehydration at 363 K. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in D Fructose Chemistry and Biochemistry

Elucidation of Novel Enzymatic Transformations

Research into novel enzymatic transformations involving D-(-)-Fructose is a key area for future exploration. This includes the discovery and characterization of new enzymes that can utilize D-(-)-Fructose as a substrate or produce it from other precursors. For instance, studies are ongoing to identify novel D-allulose 3-epimerases from diverse sources, including thermal aquatic habitats, which can catalyze the epimerization of D-(-)-Fructose to D-allulose. asm.orgfrontiersin.org Improving the thermostability and catalytic efficiency of these enzymes through protein engineering strategies is a prerequisite for their industrial application. nih.gov

Another avenue involves exploring enzymatic alternatives for existing chemical processes. For example, research has revisited the Cetus process for producing crystalline D-(-)-Fructose from D-glucose (B1605176), investigating entirely enzymatic variations using enzymes like pyranose 2-oxidase and NAD(P)-dependent aldose reductase. researchgate.net Future work aims to optimize these enzymatic systems for higher yields and efficiency. researchgate.net The stereoselective synthesis of di-D-fructose dianhydrides (DFAs) using enzymatic approaches is also an active area, seeking to transform affordable carbohydrate raw materials into specific DFA isomers. mdpi.com

Development of Advanced Synthetic Strategies for Complex Fructose (B13574) Architectures

Developing advanced synthetic strategies is crucial for creating complex molecules incorporating D-(-)-Fructose. This includes the synthesis of modified fructose derivatives, glycoconjugates, and complex glycans with potential biological activities. Recent advances in metal-catalyzed and metal-free approaches for glycoside synthesis under mild conditions are being explored for their application to fructose-containing structures. researchgate.net The total synthesis of medicinally important molecules derived from glycals, which can be related to fructose chemistry, is also a highlight. researchgate.net

Future research will likely focus on achieving high levels of regio- and stereoselectivity in fructose functionalization, tolerating a wide range of functional groups and complex molecular architectures. researchgate.net New automated strategies for oligosaccharide synthesis, both on solid support and in solution phase, are being developed to enable the creation of complex, large sugar molecules incorporating fructose units. researchgate.net The construction of C,C-glycoside building blocks via radical mechanisms is another emerging strategy with potential for generating natural and unnatural carbohydrates. researchgate.net

High-Resolution Structural Biology of Fructose-Binding Proteins

Understanding the interactions of D-(-)-Fructose with proteins at a high-resolution structural level is fundamental to elucidating its biological roles and developing targeted interventions. Future research in this area will heavily rely on advancements in structural biology techniques. Cryo-electron microscopy (cryo-EM) and X-ray crystallography remain crucial for determining the atomic-level structures of fructose-binding proteins and their complexes with fructose. numberanalytics.comresearchcorridor.org

Exploration of Non-Canonical Fructose Pathways and Reactions

Beyond the well-established metabolic pathways of D-(-)-Fructose, there is growing interest in exploring non-canonical pathways and reactions. This includes investigating novel routes of fructose metabolism, particularly in different cell types or under specific physiological or pathological conditions. For instance, research is exploring how fructose metabolism and hypoxia-inducible factor-1α (HIF-1α) pathways converge, suggesting potential non-canonical roles for fructose in responses to low oxygen conditions and in the development of metabolic diseases. researchgate.net

The exploration of non-canonical functions of metabolic enzymes involved in fructose metabolism is also an active area. researchgate.netnih.gov Studies are revealing that enzymes traditionally known for their metabolic roles can have surprising activities outside these pathways, including involvement in gene expression, signal transduction, and cell cycle progression. researchgate.netnih.govfrontiersin.org Future research will aim to fully understand these non-canonical functions and their implications, potentially identifying new therapeutic targets. researchgate.net The concept of metabolic adaptation driving non-canonical functions of enzymes like ketohexokinase (KHK-A) and intermediate metabolites in conditions like liver cancer is an example of this emerging research avenue. explorationpub.com

Integration of Multi-Omics Approaches in Fructose Metabolism Studies

Integrating multi-omics approaches is becoming increasingly important for a comprehensive understanding of D-(-)-Fructose metabolism and its impact on biological systems. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how fructose influences cellular processes and pathways. e-enm.orgresearchgate.net

Q & A

Q. How should researchers address the hygroscopic nature of D-(-)-Fructose during experimental handling?

D-(-)-Fructose readily absorbs moisture, which can alter its physical properties and compromise data accuracy. To mitigate this:

  • Store samples in airtight containers under inert gas (e.g., nitrogen) and maintain temperatures below 15°C .
  • Use desiccators during weighing and preparation.
  • Validate purity via HPLC (≥99.0% area%) and monitor specific rotation ([α]²⁰/D: -90° to -94°) to detect degradation .

Q. What methodologies ensure accurate solubility measurements of D-(-)-Fructose in aqueous systems?

Solubility studies require precise temperature control and equilibration times. Key steps include:

  • Using differential scanning calorimetry (DSC) or fast scanning calorimetry (FSC) to determine melting properties, which inform solubility models .
  • Validating results against thermodynamic frameworks like PC-SAFT, which integrates experimental melting data (e.g., onset temperatures) to predict aqueous solubility .

Q. How can researchers verify the purity of D-(-)-Fructose samples before experimentation?

  • Employ HPLC with charged aerosol detection (CAD) to confirm purity (>99.0% area%) .
  • Cross-check specific rotation values ([α]²⁰/D) in water (C=4) to detect impurities or isomerization .

Advanced Research Questions

Q. How can discrepancies in melting point data from FSC and DSC techniques be resolved?

Discrepancies arise from scanning rate differences:

  • FSC operates at ultra-high rates (1–10,000 K·s⁻¹), while DSC uses slower rates (~0.17 K·s⁻¹). Use isoconversional kinetic analysis to correct for thermal lag and extrapolate FSC data to lower rates (e.g., 1 K·s⁻¹) for alignment with DSC results .
  • Compare onset temperatures across overlapping scanning rates (1–100 K·s⁻¹) to identify non-linear thermal effects .

Q. What strategies integrate experimental melting properties of D-(-)-Fructose with computational solubility models?

  • Use PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) to model aqueous solubility. Input parameters include FSC-derived melting enthalpies (ΔH) and temperatures (Tₘ) corrected for scanning rate artifacts .
  • Validate models against experimental solubility data for structurally similar saccharides (e.g., D-sucrose, D-α-galactose) to assess predictive accuracy .

Q. How do scanning rate variations in FSC impact the interpretation of D-(-)-Fructose’s thermal behavior?

  • At rates >1,000 K·s⁻¹, FSC minimizes degradation but introduces thermal lag. Extrapolate data to zero scanning rates using Arrhenius-based corrections to obtain equilibrium melting values .
  • Analyze rate-dependent melting peaks with isoconversional methods (e.g., Friedman analysis) to decouple kinetic and thermodynamic contributions .

Q. What experimental design considerations are critical for replicating D-(-)-Fructose’s melting properties?

  • Standardize sample mass (≤1 µg for FSC) to avoid thermal inhomogeneity.
  • Pre-dry samples to eliminate moisture-induced artifacts.
  • Cross-validate results with DSC at overlapping scanning rates (1–10 K·s⁻¹) and compare to literature data (e.g., Tₘ ≈ 104°C for pure samples) .

Data Analysis & Contradiction Management

Q. How should researchers address contradictions between experimental and computational solubility data?

  • Re-examine input parameters for thermodynamic models (e.g., PC-SAFT) to ensure alignment with experimentally derived melting properties .
  • Conduct sensitivity analyses to identify parameters (e.g., interaction coefficients) most affecting model outcomes.

Q. What statistical methods are recommended for analyzing large thermal datasets from FSC/DSC?

  • Use non-linear regression to fit scanning rate-dependent Tₘ data.
  • Apply error propagation analysis to quantify uncertainties in extrapolated melting properties .

Methodological Validation

Q. How can researchers ensure reproducibility in D-(-)-Fructose studies?

  • Document all experimental conditions (e.g., scanning rates, sample preparation protocols) per MIAPE (Minimum Information About a Physical Experiment) standards.
  • Share raw data (e.g., FSC thermograms) in supplementary materials for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.